Pyrene-1,3,6,8-tetracarboxylic acid
Overview
Description
Pyrene-1,3,6,8-tetracarboxylic acid is an organic compound with the molecular formula C20H10O8. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features four carboxylic acid groups attached to the 1, 3, 6, and 8 positions of the pyrene core. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrene-1,3,6,8-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrene using strong oxidizing agents. For instance, pyrene can be dissolved in acetic acid, and concentrated sulfuric acid is added as a catalyst to facilitate the reaction . Another method involves the hydrolysis of 1,3,6,8-tetracyanopyrene using sodium hydroxide, followed by acidification to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization from solvents like dimethylformamide (DMF) is often used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Pyrene-1,3,6,8-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the pyrene core.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrene-1,3,6,8-tetracarboxylic anhydride, while reduction can produce pyrene-1,3,6,8-tetraol .
Scientific Research Applications
Pyrene-1,3,6,8-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which pyrene-1,3,6,8-tetracarboxylic acid exerts its effects is primarily related to its ability to interact with other molecules through its carboxylic acid groups. These groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. The pyrene core provides a rigid, planar structure that enhances its electronic and optical properties, making it an effective component in materials science and molecular engineering .
Comparison with Similar Compounds
1,3,6,8-Tetrabromopyrene: Similar in structure but with bromine atoms instead of carboxylic acid groups.
1,3,6,8-Tetracyanopyrene: Features cyano groups instead of carboxylic acids.
Naphthalene-1,4,5,8-tetracarboxylic acid: Another polycyclic aromatic compound with carboxylic acid groups.
Uniqueness: Pyrene-1,3,6,8-tetracarboxylic acid is unique due to its combination of four carboxylic acid groups and the pyrene core. This structure imparts distinct electronic and optical properties, making it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
IUPAC Name |
pyrene-1,3,6,8-tetracarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O8/c21-17(22)11-5-13(19(25)26)9-3-4-10-14(20(27)28)6-12(18(23)24)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAVSWWZWNSEIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2C(=O)O)C(=O)O)C=CC4=C(C=C(C1=C43)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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